molecular formula C21H22N4O2S B2682149 Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) CAS No. 604760-51-2

Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)

Cat. No.: B2682149
CAS No.: 604760-51-2
M. Wt: 394.49
InChI Key: AAQJAJYYYBNGNE-UHFFFAOYSA-N
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Description

Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a phenyl group and an oxadiazole moiety, making it a unique and potentially valuable molecule in various scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI), typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another approach involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives undergo various chemical reactions, including:

    Oxidation: Piperazine rings can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperazine derivatives can yield N-oxides, while nucleophilic substitution can produce various substituted piperazines .

Scientific Research Applications

Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used as an anti-anginal drug.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic drug with a piperazine moiety.

Uniqueness

Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI) is unique due to its combination of a piperazine ring, a phenyl group, and an oxadiazole moiety. This unique structure may confer distinct biological activities and chemical properties compared to other piperazine derivatives .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-16-7-9-17(10-8-16)20-22-23-21(27-20)28-15-19(26)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQJAJYYYBNGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)
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Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)
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Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)
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Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)
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Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)
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Piperazine, 1-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-4-phenyl- (9CI)

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